N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N~1~-(4-METHOXYPHENYL)-2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXYPHENYL)-2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXYPHENYL)-2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-METHOXYPHENYL)-2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Imidazole Derivatives: Compounds with an imidazole ring and various functional groups.
Furan Derivatives: Compounds containing a furan ring with different substituents.
Uniqueness
N~1~-(4-METHOXYPHENYL)-2-[2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-30-16-10-8-15(9-11-16)24-21(28)13-20-22(29)26(14-17-5-4-12-31-17)23-25-18-6-2-3-7-19(18)27(20)23/h2-3,6-11,17,20H,4-5,12-14H2,1H3,(H,24,28) |
InChI Key |
RDKDDEUEQQYNOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5 |
Origin of Product |
United States |
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